(R)-3-((叔丁氧羰基)氨基)-4-(4-硝基苯基)丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

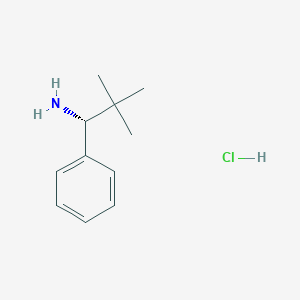

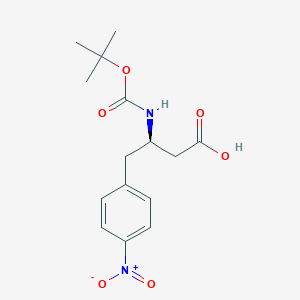

The compound (R)-3-((tert-Butoxycarbonyl)amino)-4-(4-nitrophenyl)butanoic acid is a molecule that appears to be related to intermediates used in the synthesis of biologically active compounds. Although the provided papers do not directly discuss this compound, they do provide insight into similar molecules and their synthesis which can be extrapolated to the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from basic organic molecules. For instance, the synthesis of (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)thio) propanoate, an intermediate in the production of Biotin, is achieved through esterification, amine protection, and thiol protection, starting from L-cystine and achieving an overall yield of 67% . This suggests that the synthesis of (R)-3-((tert-Butoxycarbonyl)amino)-4-(4-nitrophenyl)butanoic acid could also involve similar protection strategies for the amino and carboxylic groups, as well as a specific sequence of reactions to introduce the nitrophenyl moiety.

Molecular Structure Analysis

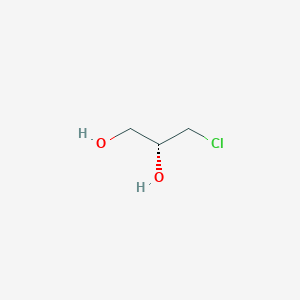

The molecular structure of (R)-3-((tert-Butoxycarbonyl)amino)-4-(4-nitrophenyl)butanoic acid would include a tert-butoxycarbonyl protected amino group and a nitrophenyl group. These functional groups are indicative of the molecule's potential reactivity and its stereochemistry, given the (R)-configuration. The presence of the nitro group suggests possible reactivity in reduction reactions, similar to the reduction step in the synthesis of 4-(3-Amino-2-carboxy phenyl) butanoic acid .

Chemical Reactions Analysis

The chemical reactions involving compounds like (R)-3-((tert-Butoxycarbonyl)amino)-4-(4-nitrophenyl)butanoic acid typically include the introduction of protective groups, as seen in the synthesis of related compounds . Additionally, the nitro group could undergo reduction to an amino group, which is a common transformation in the synthesis of amino acid derivatives, as demonstrated in the synthesis of 4-(3-Amino-2-carboxy phenyl) butanoic acid .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (R)-3-((tert-Butoxycarbonyl)amino)-4-(4-nitrophenyl)butanoic acid are not detailed in the provided papers, we can infer that the molecule would exhibit properties typical of similar organic compounds. This includes solubility influenced by the polar carboxylic acid and amino groups, reactivity associated with the nitro group, and stability conferred by the tert-butoxycarbonyl protecting group. The physical properties such as melting point, boiling point, and specific rotation would be dependent on the precise molecular structure and stereochemistry.

科学研究应用

合成和反应性

- (R)-3-((叔丁氧羰基)氨基)-4-(4-硝基苯基)丁酸作为一种 Boc-氨基酸衍生物,参与碳二亚胺介导的反应,这对于肽合成至关重要。该化合物与对硝基苯酚反应时,形成 Boc-Xaa-OR 产物。然而,可以通过特定的反应条件减轻通过中间体 2-烷氧基-5(4H)-恶唑啉形成不希望的二聚体 (Benoiton, Lee, & Chen, 2009)。

治疗应用

- 已合成并评估了功能化的氨基酸衍生物,包括 (R)-3-((叔丁氧羰基)氨基)-4-(4-硝基苯基)丁酸,以了解其抗癌特性。源自该基础结构的化合物对人类癌细胞系表现出有希望的细胞毒性,尤其是在卵巢癌和口腔癌中,为新的抗癌剂铺平了道路 (Kumar 等人,2009)。

光谱和氧化还原行为

- 该化合物在功能化为寡苯胺-三联吡啶配体时,在其钌 (II) 配合物中显示出显着的光谱转变和增强的金属到配体的电荷转移跃迁带。这表明在材料科学中具有潜在的应用,特别是在需要特定光学和氧化还原性质的领域 (Qiu, Cheng, & Wang, 2009)。

环境研究

- (R)-3-((叔丁氧羰基)氨基)-4-(4-硝基苯基)丁酸的衍生物,特别是硝基苯酚,已在柴油机废气颗粒 (DEP) 中被发现,并与血管扩张活性有关。这一发现对于环境健康研究至关重要,因为它突出了 DEP 对心血管健康的影响 (Seki 等人,2010)。

安全和危害

As with any chemical, handling this compound would require appropriate safety precautions. The specific hazards would depend on its reactivity and biological activity, which are not known from the information provided.

未来方向

Future research on this compound could involve studying its reactivity, investigating its interactions with biological systems, or exploring its potential uses in synthesis or as a pharmaceutical agent.

Please note that this is a general analysis based on the structure of the compound, and the actual properties and behavior could vary. For more specific information, further experimental studies would be needed.

属性

IUPAC Name |

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(4-nitrophenyl)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O6/c1-15(2,3)23-14(20)16-11(9-13(18)19)8-10-4-6-12(7-5-10)17(21)22/h4-7,11H,8-9H2,1-3H3,(H,16,20)(H,18,19)/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTDDLFNQWIQXQX-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-((tert-Butoxycarbonyl)amino)-4-(4-nitrophenyl)butanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-hydroxy-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B152210.png)

![(13S)-10-Butan-2-yl-13-(hydroxymethyl)-9-methyl-5-(2-methylbut-3-en-2-yl)-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4,6,8(15)-tetraen-11-one](/img/structure/B152223.png)

![2-(Bromomethyl)-1-[2-(bromomethyl)naphthalen-1-yl]naphthalene](/img/structure/B152243.png)